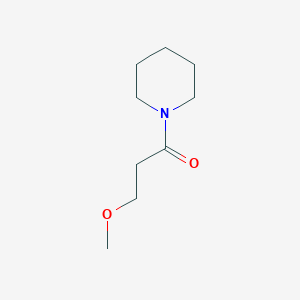
2-(2-fluorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FPhThz and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Photoreactions of Flutamide
Flutamide, a compound with a somewhat related structure, undergoes different photoreactions in acetonitrile and 2-propanol solvents. This study highlights the impact of solvent choice on the stability and reactivity of compounds under UV light, suggesting a potential application in understanding the photochemical stability of similar compounds like the one (Watanabe et al., 2015).
Ligands for Peripheral Benzodiazepine Receptor
Research on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analogs as potent radioligands for peripheral benzodiazepine receptors (PBR) underscores the compound's relevance in neuroimaging and potentially tracking neuroinflammation or tumors (Zhang et al., 2003).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides showcase the compound's potential in the development of new materials or drugs. This process involves primary compounds such as 3-fluoro-4-cyanophenol, indicating a methodology that could apply to the synthesis and study of the specified compound (Yang Man-li, 2008).
Chemoselective Acetylation for Drug Synthesis
A study on the chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing drug intermediates such as N-(2-hydroxyphenyl)acetamide points to enzymatic methods as effective for producing specific drug precursors. This could hint at enzymatic strategies for manipulating the compound of interest for pharmaceutical applications (Magadum & Yadav, 2018).
Antibacterial and Antimicrobial Applications
Research into compounds with structural similarities, like oxazolidinone analogs and their in vitro antibacterial activities against various pathogens, suggests potential antibacterial or antimicrobial applications for the compound . Such studies show the broader utility of structurally complex acetamides in developing new antimicrobial agents (Zurenko et al., 1996).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c1-12-17(26-19(23-12)13-6-2-3-7-14(13)20)10-22-18(24)11-25-16-9-5-4-8-15(16)21/h2-9H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRLEHRZBSNKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2653772.png)

![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2653775.png)

![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2653779.png)

![6-Cyclopropyl-2-[[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2653781.png)


![2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2653785.png)

![2-[3-(Phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid](/img/structure/B2653788.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide](/img/structure/B2653789.png)